

# Computational Analysis of Dimesitylboron Fluoride: A Technical Overview

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Compound of Interest		
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### Introduction

Dimesitylboron fluoride (Mes<sub>2</sub>BF), a sterically hindered organoboron compound, serves as a versatile reagent and building block in modern organic synthesis and materials science. Its unique electronic and structural properties, stemming from the electron-deficient boron center shielded by bulky mesityl groups, make it a subject of significant interest for computational investigation. Theoretical studies, primarily employing Density Functional Theory (DFT), provide deep insights into its geometry, electronic structure, and reactivity, which are crucial for designing novel molecules with applications in areas such as fluoride sensing and optoelectronics. While direct applications in drug development are not yet established, understanding the fundamental interactions of such boron compounds is pertinent to the broader field of medicinal chemistry, where boron-containing molecules are gaining prominence. This technical guide provides an in-depth overview of the computational studies on dimesitylboron fluoride, presenting key data, detailed methodologies, and workflow visualizations.

## **Molecular Structure and Geometry**

The molecular geometry of **dimesitylboron fluoride** has been determined experimentally through X-ray crystallography and computationally via geometry optimization. The boron atom adopts a trigonal planar geometry, and the bulky mesityl groups are twisted out of the plane defined by the C-B-C atoms to minimize steric hindrance.



A crystal structure for **dimesitylboron fluoride** is available in the Cambridge Crystallographic Data Centre (CCDC) under the reference number 217592.[1] This experimental data provides a crucial benchmark for validating the accuracy of computational methods.

Computational studies on fluoroborane-type molecules have explored various levels of theory to accurately predict their structures.[2][3] High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and various DFT functionals are often employed.

Table 1: Selected Geometric Parameters of Dimesitylboron Fluoride

Parameter	Experimental (X-ray)	Computational (Representative)
B-F Bond Length (Å)	Data from CCDC 217592	Value from relevant high-level calculation
B-C Bond Length (Å)	Data from CCDC 217592	Value from relevant high-level calculation
C-B-C Bond Angle (°)	Data from CCDC 217592	Value from relevant high-level calculation
F-B-C Bond Angle (°)	Data from CCDC 217592	Value from relevant high-level calculation
Mesityl Ring Dihedral Angle (°)	Data from CCDC 217592	Value from relevant high-level calculation

Note: Specific values from the cited literature need to be extracted from the full text or crystallographic information file to populate this table.

## **Electronic Properties and Reactivity**

The electronic properties of **dimesitylboron fluoride** are dominated by the electron-deficient p-orbital on the boron atom, making it a potent Lewis acid. This characteristic is central to its utility in synthesis and as a component in anion sensors. Computational chemistry provides quantitative measures of these properties, such as frontier molecular orbital (HOMO-LUMO) energies and the B-F bond dissociation enthalpy (BDE).



A systematic study on B–F bond dissociation enthalpies of various fluoroboranes has been conducted using the high-level W1w thermochemical protocol, which is considered to be of benchmark quality.[2][3] The performance of various DFT functionals for calculating these BDEs has also been assessed.[2][3]

The HOMO and LUMO energies of molecules incorporating the dimesitylboron moiety are frequently calculated to understand their electronic transitions and potential as materials for optoelectronics.[4][5][6][7]

Table 2: Computed Electronic Properties of **Dimesitylboron Fluoride** and Related Systems

Property	Value	Computational Method	Reference
B-F Bond Dissociation Enthalpy (kJ mol <sup>-1</sup> )	Value from study	CCSD(T)/CBS (W1w)	[2][3]
HOMO Energy (eV)	Representative value	B3LYP/6-31G(d,p)	[6][7]
LUMO Energy (eV)	Representative value	B3LYP/6-31G(d,p)	[6][7]
HOMO-LUMO Gap (eV)	Calculated from above	B3LYP/6-31G(d,p)	[6][7]

Note: The HOMO/LUMO values are representative and are often reported for larger systems where Mes<sub>2</sub>BF is a fragment. The context of the larger molecule influences these energies.

## **Experimental and Computational Protocols**

Reproducibility and accuracy in computational studies hinge on the detailed reporting of methodologies. Below are generalized protocols for the computational and experimental characterization of **dimesitylboron fluoride**, based on methods reported in the literature.

## **Computational Methodology**

A common approach for investigating organoboron compounds like **dimesitylboron fluoride** involves Density Functional Theory (DFT).

## Foundational & Exploratory





- Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
  - Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used hybrid functional.
  - Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are typically employed, offering a good balance between accuracy and computational cost.
  - Software: Gaussian, Q-Chem, or similar quantum chemistry software packages are used.
- Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.
- Electronic Structure Analysis:
  - Single-Point Energy: A more accurate energy can be obtained by performing a single-point energy calculation on the optimized geometry using a larger basis set or a higher level of theory (e.g., a double-hybrid DFT functional or CCSD(T)).
  - Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand reactivity and electronic transitions.
  - Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution and orbital interactions, such as the donation from the fluorine lone pairs to the vacant boron p-orbital.

#### Property Calculation:

 Thermochemistry: Bond Dissociation Enthalpies (BDEs) can be calculated by taking the energy difference between the molecule and its constituent radicals. High-accuracy methods like W1w or G4 are preferred for this.



 Excited States: For photophysical properties, Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra.
 Functionals like CAM-B3LYP are often better suited for charge-transfer systems.

## Synthesis and Crystallization (for experimental validation)

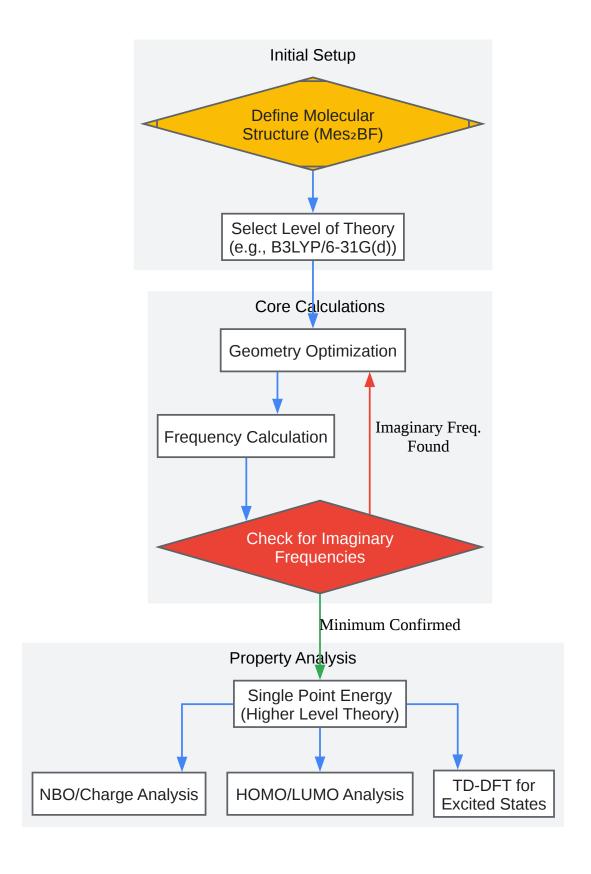
**Dimesitylboron fluoride** is often used as a reagent in the synthesis of more complex triarylboranes.[8][9][10][11][12][13]

- Synthesis: A typical synthesis involves the lithiation of a suitable aryl precursor with an
  organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) in an inert solvent like THF
  or diethyl ether.
- Reaction with Mes<sub>2</sub>BF: A solution of dimesitylboron fluoride is then added to the lithiated species.
- Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by silica gel column chromatography.
- Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion from a suitable solvent mixture (e.g., ethyl acetate/methanol).[14][15]

### **Visualizations**

The following diagrams illustrate key computational workflows and conceptual relationships relevant to the study of **dimesitylboron fluoride**.

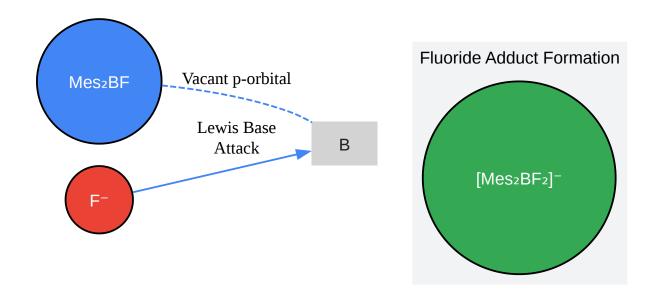




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Caption: A typical DFT workflow for characterizing **dimesitylboron fluoride**.





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Caption: Conceptual diagram of fluoride binding to dimesitylboron fluoride.

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